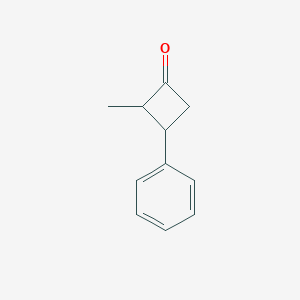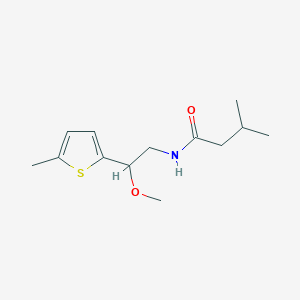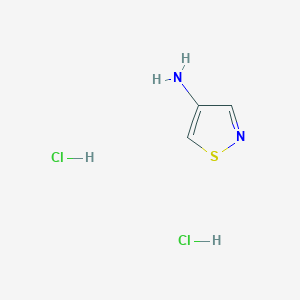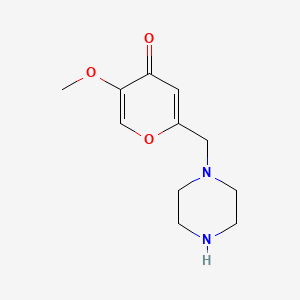
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one, also known as MCP, is a compound that has gained attention in scientific research due to its potential applications in various fields. MCP is a heterocyclic compound that contains a pyrrolidin-2-one ring, a morpholine ring, and a tetrahydro-2H-pyran-4-yl ring.
Wirkmechanismus
The mechanism of action of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cell-based assays, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In animal models, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to reduce inflammation, improve cognitive function, and protect against neurodegeneration. However, the exact mechanisms underlying these effects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a range of conditions. In addition, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to exhibit low toxicity in vitro and in vivo, making it a potentially safe compound for use in animal studies. However, there are also some limitations to the use of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one in lab experiments. For example, the solubility of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one in water is relatively low, which may limit its application in certain assays. In addition, the mechanism of action of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one. One area of interest is the development of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one-based drugs for the treatment of cancer, inflammation, and neurological disorders. Further investigation into the mechanism of action of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one may also provide insights into its potential therapeutic applications. In addition, the synthesis of novel 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one derivatives and the exploration of their properties may lead to the development of new materials and catalysts. Finally, the optimization of the synthesis method for 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one may lead to improved yields and more efficient production methods.
Synthesemethoden
The synthesis of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one involves the reaction of 1-tetrahydro-2H-pyran-4-ylpyrrolidin-2-one with morpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to produce 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been used as a building block for the synthesis of novel polymers and materials with unique properties. In addition, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been studied for its potential applications in catalysis and organic synthesis.
Eigenschaften
IUPAC Name |
4-(morpholine-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c17-13-9-11(14(18)15-3-7-20-8-4-15)10-16(13)12-1-5-19-6-2-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSIOXJLVQEMOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)

![benzyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2383761.png)
![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2383769.png)
![2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2383771.png)

![N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2383775.png)
![2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2383777.png)